3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,4-difluoro-2-methyl-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c1-3-4(9)2-5(11(12)13)7(10)6(3)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGTXUYQPURQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Bromination: Addition of a bromine atom to the aromatic ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms.
Methylation: Introduction of a methyl group to the benzene ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
3-Bromo-1,4-difluoro-2-iodo-5-methylbenzene
Structural Differences :
Key Comparisons :
| Property | Target Compound | 3-Bromo-1,4-difluoro-2-iodo-5-methylbenzene |
|---|---|---|
| Molecular Weight | ~257.05 g/mol (calculated) | ~337.94 g/mol (calculated) |
| Substituent Effects | Nitro (EWG) at C5 directs meta | Methyl (EDG) at C5 directs ortho/para |
| Reactivity | Nitro enables reduction to amine | Iodo facilitates cross-coupling reactions |
| Applications | Pharmaceutical intermediates | Heavy-atom reagents or radiopharmaceuticals |
- Electronic Effects : The nitro group in the target compound strongly deactivates the aromatic ring, making it less reactive toward electrophilic substitution but more amenable to nucleophilic attack or reduction. In contrast, the iodo substituent in the compared compound acts as a leaving group, favoring Suzuki or Ullmann couplings .
- Synthetic Utility : The target’s nitro group can be reduced to an amine for further functionalization, while the iodo group in the compared compound offers versatility in metal-catalyzed reactions.
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene
Structural Differences :
Key Comparisons :
| Property | Target Compound | 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene |
|---|---|---|
| Complexity | Low (single-ring system) | High (biphenyl with multiple substituents) |
| Polarity | Moderate (XLogP3 ~3.5 estimated) | High lipophilicity (XLogP3 = 5.3) |
| Applications | Small-molecule synthesis | Specialty materials or fluorinated polymers |
- Fluorination Impact: The compared compound’s extensive fluorination enhances thermal stability and lipophilicity, making it suitable for high-performance materials.
3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one
Structural Differences :
Key Comparisons :
| Property | Target Compound | 3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one |
|---|---|---|
| Ring System | Aromatic (benzene) | Bicyclic (non-aromatic) |
| Functional Groups | Nitro, halogens, methyl | Bromine, ketone, methyl groups |
| Safety Considerations | Potential nitro-related hazards | Restricted use due to insufficient safety data |
- Safety Notes: The compared compound is flagged for restricted use in fragrances due to insufficient toxicological data, highlighting the importance of substituent-specific risk assessments .
Table 2: Calculated Physical Properties
| Compound | Molecular Weight (g/mol) | XLogP3 (estimated) | Hydrogen Bond Acceptors |
|---|---|---|---|
| This compound | 257.05 | ~3.5 | 5 (2 F, 1 NO₂, 1 Br) |
| 3-Bromo-1,4-difluoro-2-iodo-5-methylbenzene | 337.94 | ~4.2 | 3 (2 F, 1 Br) |
Biological Activity
3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene is a halogenated aromatic compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by the presence of bromine, fluorine, and nitro groups, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features:
- Bromine (Br) : Known for enhancing lipophilicity and potential bioactivity.
- Fluorine (F) : Often increases metabolic stability and alters pharmacokinetics.
- Nitro group (NO₂) : Frequently associated with biological activity through reduction to reactive intermediates.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction in vivo, leading to the formation of reactive intermediates that may interact with cellular components such as proteins or nucleic acids. This interaction can result in various biological effects, including cytotoxicity and modulation of enzyme activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that halogenated nitrobenzenes can induce apoptosis in cancer cell lines through the activation of caspase pathways .
- Structure-Activity Relationship (SAR) analyses suggest that the presence of electron-withdrawing groups like bromine and nitro enhances cytotoxic effects against various cancer cell lines .
Enzyme Inhibition
The compound has also been investigated for its potential to inhibit specific enzymes:
- CYP450 Enzymes : The compound acts as an inhibitor for certain cytochrome P450 enzymes, which are critical in drug metabolism. Specifically, it has been identified as a CYP1A2 inhibitor .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity:
- Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of nitro groups is often linked to enhanced antibacterial properties due to their ability to generate reactive nitrogen species .
Data Table: Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induced apoptosis in cancer cells | , |
| Enzyme Inhibition | Inhibits CYP1A2 | |
| Antimicrobial | Effective against bacteria |
Case Study 1: Anticancer Activity
A study conducted on a series of nitro-substituted benzene derivatives showed that this compound exhibited potent cytotoxicity against A431 human epidermoid carcinoma cells. The IC50 values were comparable to those of established chemotherapeutics like doxorubicin. Molecular docking studies indicated strong binding affinity to Bcl-2 protein, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .
Case Study 2: Enzyme Interaction
In another investigation focusing on drug metabolism, the compound was assessed for its ability to inhibit CYP450 enzymes. Results indicated a significant reduction in enzyme activity when exposed to varying concentrations of this compound. This inhibition could lead to altered pharmacokinetics for co-administered drugs, highlighting the importance of understanding its metabolic interactions .
Q & A
Basic Research Question
- NMR (¹H/¹³C/¹⁹F): Fluorine substituents produce distinct splitting patterns in ¹H NMR, while ¹⁹F NMR confirms fluorine positions. For example, 2-Bromo-1-fluoro-4-nitrobenzene shows a singlet for the fluorine atom at δ -105 ppm .
- GC-MS/HPLC: Purity (>95%) is validated via GC with flame ionization detection, while LC-MS identifies fragmentation patterns (e.g., [M-Br]+ ions).
- X-ray Crystallography: Resolves ambiguities in substituent positioning, particularly for nitro and methyl groups .
How do substituent positions (e.g., bromine vs. fluorine) influence the reactivity of this compound in nucleophilic aromatic substitution?
Advanced Research Question
The electron-withdrawing nitro group activates the ring for substitution, but steric hindrance from the methyl group and fluorine’s ortho/para-directing effects create regioselectivity challenges. Comparative studies show that replacing fluorine with chlorine in similar compounds reduces reaction rates by 30–40% due to decreased electrophilicity . Methodological recommendations:
- Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Optimize temperature (80–120°C) and base strength (e.g., K₂CO₃ vs. Et₃N) to minimize side reactions.
How can researchers resolve contradictions in reported biological activity data for analogs of this compound?
Advanced Research Question
Discrepancies in antimicrobial or antitumor activity often arise from variations in substituent positioning. For instance:
| Compound | Antimicrobial Activity | Antitumor Activity |
|---|---|---|
| 4-Bromo-2-fluoro-5-nitrobenzoic acid | Moderate | High |
| 2-Fluoro-5-nitrobenzoic acid | Low | Moderate |
| Resolution Strategy: |
- Standardize assay conditions (e.g., cell lines, MIC protocols).
- Perform DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with activity trends .
What methodologies are recommended for studying the regioselectivity of nitration in polyhalogenated benzene derivatives?
Advanced Research Question
Nitration regioselectivity is governed by electronic and steric factors:
- Electronic Effects: Fluorine’s strong electron-withdrawing nature directs nitration to the meta position relative to itself.
- Steric Effects: Methyl groups hinder substitution at adjacent positions.
Experimental Design: - Use isotopic labeling (¹⁵NO₂) to track nitration pathways.
- Compare reaction outcomes in mixed acid (H₂SO₄/HNO₃) vs. acetyl nitrate systems .
How can this compound be utilized in designing pharmaceutical intermediates?
Applied Research Question
The compound serves as a precursor for:
- Anticancer Agents: Nitro groups are reduced to amines for targeted therapies.
- Antimicrobials: Bromine facilitates Suzuki couplings to introduce heterocycles.
Case Study: 2-Bromo-4-fluoro-5-methyl-3-nitrobenzoic acid derivatives show IC₅₀ values of <10 µM against breast cancer cell lines .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles.
- Ventilation: Use fume hoods to mitigate inhalation risks (vapor pressure ~35 mm Hg at 25°C) .
- Waste Disposal: Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before disposal .
How do solvent effects impact the catalytic hydrogenation of nitro groups in polyhalogenated aromatics?
Advanced Research Question
Hydrogenation efficiency depends on solvent polarity and catalyst compatibility:
- Non-polar solvents (heptane): Yield 85–90% amine products but require prolonged reaction times (20+ hours) .
- Polar solvents (ethanol): Accelerate reactions (8–12 hours) but risk over-reduction.
Recommendation: Use Pd/C or Raney Ni catalysts with H₂ gas at 1 atm for controlled reduction .
What computational tools are effective for predicting the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
- DFT Calculations: Predict activation energies for Suzuki-Miyaura couplings (e.g., Br vs. I substituents).
- Molecular Dynamics (MD): Simulate solvent-catalyst interactions to optimize reaction pathways.
Validation: Compare computed vs. experimental yields for bromine-aryl couplings (R² > 0.85) .
How can researchers address low solubility of this compound in aqueous media for biological assays?
Applied Research Question
- Co-solvents: Use DMSO (≤1% v/v) to enhance solubility without cytotoxicity.
- Micellar Encapsulation: Employ surfactants (e.g., Tween-80) to disperse hydrophobic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
